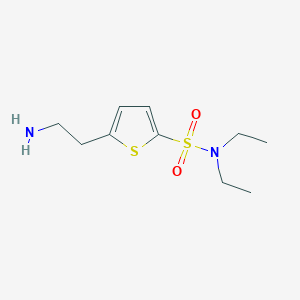

5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide

Beschreibung

Structural Overview: 5-(2-Aminoethyl)-N,N-diethylthiophene-2-sulfonamide (molecular formula: C₁₀H₁₈N₂O₂S₂) is a thiophene-based sulfonamide derivative featuring a 2-aminoethyl substituent at the 5-position of the thiophene ring and a diethylamine group attached to the sulfonamide moiety . The compound’s structure is characterized by:

- A thiophene core with a sulfonamide (-SO₂N) group at position 2.

- A 2-aminoethyl (-CH₂CH₂NH₂) side chain at position 5.

- Diethyl (-N(CH₂CH₃)₂) substituents on the sulfonamide nitrogen.

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c1-3-12(4-2)16(13,14)10-6-5-9(15-10)7-8-11/h5-6H,3-4,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZQEGQNZQIXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, serotonin or 5-hydroxytryptamine (5-HT), a monoamine neurotransmitter, has a complex biological function, influencing diverse functions including mood, cognition, reward, learning, memory, and numerous physiological processes.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect various biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that similar compounds, such as fluvoxamine maleate, a selective serotonin (5-ht) reuptake inhibitor, have specific adme properties.

Biologische Aktivität

5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide involves the alkylation of thiophene derivatives with sulfonamide groups. This process enhances the compound's biological activity by modifying its chemical structure, which can improve potency and bioavailability. The structural characterization typically employs techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography to confirm the compound's identity and purity.

Biological Activity

1. Enzyme Inhibition:

Research indicates that sulfonamide derivatives, including 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide, exhibit significant inhibitory effects on various enzymes:

- α-Glucosidase: Inhibition of this enzyme can delay carbohydrate absorption in the gut, making it a target for diabetes treatments. Compounds similar to 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide have shown IC50 values ranging from 20.34 to 37.20 μM/mL against α-glucosidase .

- Urease: This enzyme is involved in the metabolism of urea. Compounds have been reported to inhibit urease with IC50 values between 14.06 and 20.21 μM/mL .

2. Antioxidant Activity:

The compound has demonstrated antioxidant properties through DPPH scavenging assays, with IC50 values around 34.4–39.2 μM/mL, indicating its potential to neutralize free radicals .

3. Antimicrobial Properties:

Sulfonamides are known for their antimicrobial activity. Preliminary studies suggest that 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide may exhibit efficacy against various bacterial strains, although specific data on this compound is limited.

Case Studies

Case Study 1: Inhibition of α-Amylase

A study evaluated the α-amylase inhibitory activity of various sulfonamide derivatives, including those related to our compound:

| Compound No. | Inhibitory Percentage at 100 μg/mL | IC50 ± SD (μM) |

|---|---|---|

| 1 | 96.1 | 1.76 ± 0.01 |

| 2 | 94.0 | 8.55 ± 0.31 |

| 3 | 93.4 | 32.58 ± 0.33 |

This table illustrates the potent inhibitory effects observed in structurally similar compounds, suggesting that modifications to the thiophene structure can yield significant biological activity .

Case Study 2: ADMET Profiling

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for understanding the drug-like properties of compounds:

- Toxicity: In silico predictions indicate minimal toxicity for sulfonamide derivatives.

- Bioavailability: Compounds show promising oral bioavailability with favorable pharmacokinetic profiles.

Discussion

The biological activities of 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide highlight its potential as a therapeutic agent in treating conditions such as diabetes and infections due to its enzyme inhibition capabilities and antioxidant properties. Further research is warranted to explore its full range of biological effects and mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : Increase sulfonamide acidity, making these compounds more reactive in nucleophilic substitutions or catalytic couplings (e.g., Pd-mediated fluorination in ).

- Lipophilic Groups (Phenyl, Methyl) : Improve membrane permeability but reduce aqueous solubility.

- Aminoethyl Group: Enhances solubility and provides a site for protonation or conjugation, making it advantageous in drug design.

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.